molecular formula C6H8O3 B1618206 3,3-Dimethylfuran-2,4(3H,5H)-dione CAS No. 5436-15-7

3,3-Dimethylfuran-2,4(3H,5H)-dione

Cat. No.: B1618206
CAS No.: 5436-15-7
M. Wt: 128.13 g/mol
InChI Key: IIGNDGQXVATIQU-UHFFFAOYSA-N
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Description

3,3-Dimethylfuran-2,4(3H,5H)-dione is an organic compound with a furan ring structure It is characterized by two methyl groups attached to the third carbon of the furan ring and two keto groups at the second and fourth positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethylfuran-2,4(3H,5H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2,4-pentanedione with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the furan ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethylfuran-2,4(3H,5H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming diols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or nitrating agents can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Diols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

3,3-Dimethylfuran-2,4(3H,5H)-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,3-Dimethylfuran-2,4(3H,5H)-dione depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The compound’s furan ring and keto groups play a crucial role in its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    Furan-2,4-dione: Lacks the methyl groups at the third carbon.

    3-Methylfuran-2,4-dione: Has only one methyl group at the third carbon.

    2,5-Dimethylfuran: Methyl groups are at different positions on the furan ring.

Uniqueness

3,3-Dimethylfuran-2,4(3H,5H)-dione is unique due to the presence of two methyl groups at the third carbon and two keto groups, which confer distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

3,3-dimethyloxolane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O3/c1-6(2)4(7)3-9-5(6)8/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIGNDGQXVATIQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)COC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40202743
Record name 3,3-Dimethylfuran-2,4(3H,5H)-dione
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Molecular Weight

128.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5436-15-7
Record name 3,3-Dimethyl-2,4(3H,5H)-furandione
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Record name 3,3-Dimethylfuran-2,4(3H,5H)-dione
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Record name 5436-15-7
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Record name 3,3-Dimethylfuran-2,4(3H,5H)-dione
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Record name 3,3-dimethylfuran-2,4(3H,5H)-dione
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Record name 3,3-Dimethyl-furan-2,4-dione
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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